4-(3,3-Dimethylbutanoyl)thiobenzaldehyde
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Overview
Description
4-(3,3-Dimethylbutanoyl)thiobenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a thiobenzaldehyde group substituted with a 3,3-dimethylbutanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutanoyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbutanoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Scientific Research Applications
4-(3,3-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)benzaldehyde
- 4-Hydroxybenzaldehyde O-(3,3-Dimethylbutanoyl)oxime
Uniqueness
4-(3,3-Dimethylbutanoyl)thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3,3-dimethylbutanoyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-(3,3-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-13(2,3)8-12(14)11-6-4-10(9-15)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
JLXWUOKXYIXTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
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